4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-3-15-19(30-25-24-15)21(27)23-17-14-6-4-5-7-16(14)29-18(17)20(26)22-12-8-10-13(28-2)11-9-12/h4-11H,3H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRZERVZSPBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.48 g/mol. The structure includes a benzofuran moiety, thiadiazole ring, and a methoxyphenyl group, contributing to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Compound Evaluation : A related thiadiazole derivative exhibited significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Thiadiazole derivatives have also shown promise as antiviral agents:
- Inhibition Studies : Compounds in this class demonstrated inhibition of viral replication in vitro, particularly against Hepatitis C virus (HCV), with effective concentrations (EC50) ranging from 30.57 to 2.1 μM .
- Case Study : A specific thiadiazole derivative was found to inhibit the activity of NS5B RNA polymerase by more than 95%, showcasing its potential as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Line Studies : In vitro studies indicated that related compounds displayed significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values in the range of 10–20 μM .
- Mechanistic Insights : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effective Concentration (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.4 - 16.5 | |
| Antiviral | HCV | 30.57 - 2.1 | |
| Anticancer | MCF-7 | 10 - 20 | |
| HepG-2 | 15 - 25 |
The biological activities of thiadiazole derivatives are attributed to several mechanisms:
- Antimicrobial Mechanisms : Inhibition of cell wall synthesis and disruption of nucleic acid synthesis.
- Antiviral Mechanisms : Interference with viral replication processes and inhibition of key viral enzymes.
- Anticancer Mechanisms : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell growth.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. Thiadiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide have demonstrated promising activity against human glioblastoma and melanoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in oncology .
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral activities. Research indicates that certain thiadiazole-based compounds can inhibit viral replication and exhibit activity against various viruses, including Dengue virus and Tobacco Mosaic Virus. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can significantly influence antiviral potency . The specific compound may share similar mechanisms that warrant exploration in virology.
Anticonvulsant Effects
Another area of interest is the anticonvulsant properties exhibited by compounds containing thiadiazole moieties. In experimental models, such as picrotoxin-induced convulsions, certain derivatives have shown efficacy in reducing seizure activity. This suggests potential applications in treating epilepsy and other seizure disorders .
Case Studies
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole ring undergoes regioselective substitutions:
-
Nucleophilic displacement : The C-5 position is susceptible to nucleophilic attack due to electron-withdrawing effects of adjacent sulfur and nitrogen. For example:
-
Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids modify the benzofuran moiety .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Biological Activity:
Stability and Degradation Pathways
-
Hydrolytic degradation : The carboxamide hydrolyzes in acidic/basic conditions to carboxylic acid and amine .
-
Photodegradation : Benzofuran absorbs UV light (λₘₐₓ = 280 nm), leading to ring-opening via singlet oxygen .
Comparative Reactivity with Analogues
| Feature | 4-Ethyl-thiadiazole | Methyl-thiadiazole |
|---|---|---|
| Hydrolysis rate (t₁/₂) | 48 h (pH 7.4) | 12 h (pH 7.4) |
| Solubility | 0.1 mg/mL in DMSO | 2.3 mg/mL in DMSO |
| LogP | 3.2 | 2.8 |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a class of benzofuran-thiadiazole-carboxamide derivatives. Key analogs identified from literature include:
Electronic and Steric Effects
- 4-Methoxyphenyl vs. In contrast, bromine () and chlorine () are electron-withdrawing, which may reduce solubility but increase stability against metabolic oxidation .
- Ethyl vs.
Pharmacological Implications
While specific activity data for the target compound is unavailable in the provided evidence, insights can be drawn from analogs:
- Thiadiazole Role : The 1,2,3-thiadiazole moiety is associated with kinase inhibition and antimicrobial activity in related compounds .
- Substituent Impact : The 4-methoxyphenyl group may enhance binding to receptors requiring electron-rich aromatic systems, whereas halogenated analogs () might target hydrophobic pockets .
Q & A
Basic: What synthetic methodologies are reported for this compound, and how do reaction conditions impact yield?
Answer:
The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Step 1: Condensation of isothiocyanato intermediates with carboxamides in acetonitrile under reflux (1–3 minutes), forming hydrazine-carbothioamide intermediates .
- Step 2: Cyclization using iodine and triethylamine in DMF, releasing atomic sulfur (S₈) to yield the thiadiazole core .
Key factors affecting yield include:
- Solvent choice (polar aprotic solvents like DMF enhance cyclization).
- Catalyst selection (triethylamine aids deprotonation).
- Reaction time (shorter times reduce side reactions).
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Acetonitrile, reflux | 70–85% |
| 2 | DMF, I₂, Et₃N | 60–75% |
Advanced: How can computational reaction path search methods improve synthesis optimization?
Answer:
Computational tools (e.g., quantum chemical calculations) enable efficient exploration of reaction pathways. For example:
- Reaction Path Prediction: Algorithms identify low-energy transition states, guiding solvent/catalyst selection .
- Parameter Optimization: Machine learning models correlate experimental variables (temperature, pH) with yield data, narrowing optimal conditions .
- Feedback Loops: Experimental data refine computational models iteratively, reducing trial-and-error approaches .
Case Study: A thiadiazole derivative’s cyclization was optimized by simulating iodine’s role in sulfur elimination, leading to a 15% yield increase .
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Confirms aromatic protons (δ 6.8–8.2 ppm for benzofuran), thiadiazole carbons (δ 160–170 ppm), and carboxamide NH (δ 10–12 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 455.12 for C₂₂H₁₈N₄O₄S) .
- FT-IR: Detects carbonyl stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?
Answer: Contradictions may arise from:
- Assay Variability: Differences in bacterial strains (Gram±) or cell lines.
- Solubility Issues: Poor aqueous solubility masks activity in certain assays .
Mitigation Strategies:
Standardized Protocols: Use CLSI/MICE guidelines for antimicrobial testing.
Solubility Enhancement: Co-solvents (DMSO ≤1%) or nanoformulation.
Dose-Response Curves: Confirm activity thresholds across multiple concentrations .
Advanced: What structural modifications improve bioavailability while retaining activity?
Answer: Modifications focus on:
- Polar Groups: Adding hydroxyl (-OH) or methoxy (-OCH₃) to benzofuran enhances water solubility .
- Bioisosteres: Replacing the ethyl group with trifluoromethyl (CF₃) improves metabolic stability .
- Prodrug Strategies: Esterifying the carboxamide (e.g., methyl ester) increases membrane permeability .
Example: A derivative with 4-methoxyphenyl showed 2x higher Caco-2 permeability than the parent compound .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Anticancer: NCI-60 cell line panel for cytotoxicity profiling.
- Antimicrobial: MIC assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
- Enzyme Inhibition: Fluorescence-based assays for kinase/COX-2 targets .
Advanced: How can QSAR models guide lead optimization?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:
- LogP: Optimize lipophilicity (target range: 2–3).
- Topological Polar Surface Area (TPSA): Aim for <90 Ų to enhance absorption .
Case Study: A QSAR model predicted that replacing the ethyl group with a vinyl moiety would increase antitumor activity by 40% (validated experimentally) .
Basic: What are the stability profiles under varying pH/temperature?
Answer:
- pH Stability: Stable at pH 4–8 (carboxamide hydrolysis occurs at pH <3 or >10) .
- Thermal Stability: Decomposes above 200°C (DSC/TGA data) .
Storage Recommendations:
Advanced: How to resolve NMR signal overlap in complex derivatives?
Answer:
- 2D NMR: HSQC/HMBC correlations distinguish overlapping aromatic/heterocyclic protons .
- Isotopic Labeling: ¹⁵N-labeled thiadiazole cores simplify assignments .
- DFT Calculations: Predict chemical shifts to guide interpretation .
Advanced: What in silico tools predict drug-likeness and toxicity?
Answer:
- ADMET Prediction: SwissADME or ADMETLab2.0 estimate permeability, CYP inhibition, and hERG liability .
- Toxicity: ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., thiadiazole-related idiosyncratic reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
